molecular formula C16H23N7O2S B11002512 N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11002512
M. Wt: 377.5 g/mol
InChI Key: QZXVRZDDWHOTNF-UHFFFAOYSA-N
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Description

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with a molecular formula of C16H23N7O2S This compound is notable for its unique structure, which includes a tetrahydrofuran ring, a thiadiazole ring, and a tetrazole ring

Properties

Molecular Formula

C16H23N7O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H23N7O2S/c24-13(18-15-20-19-14(26-15)12-5-4-8-25-12)9-16(6-2-1-3-7-16)10-23-11-17-21-22-23/h11-12H,1-10H2,(H,18,20,24)

InChI Key

QZXVRZDDWHOTNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CCCO3)CN4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the synthesized rings with a cyclohexyl acetamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Thiadiazole derivatives are known for their broad-spectrum antibacterial activity. For instance, compounds similar to N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated effectiveness against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells . The incorporation of the tetrahydrofuran group may enhance its bioactivity by improving solubility and cellular uptake.

Antiviral Properties

Some studies indicate that thiadiazole derivatives exhibit antiviral activity. Research has shown that modifications to the thiadiazole ring can lead to compounds effective against viruses such as herpes simplex virus (HSV) . The unique structure of this compound may provide a new avenue for antiviral drug development.

Case Study 1: Antibacterial Activity

In a study focused on the antibacterial properties of thiadiazoles, N-(substituted phenyl)thiourea derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications to the thiadiazole structure significantly enhanced antibacterial activity . This suggests that similar modifications to this compound could yield potent new antibacterial agents.

Case Study 2: Anticancer Potential

Another study investigated a series of thiadiazole derivatives for their anticancer properties against multiple cancer cell lines. The research found that specific substitutions on the thiadiazole ring led to increased cytotoxicity against MCF7 cells . This highlights the potential for this compound to be developed into an effective anticancer therapy.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide shares similarities with other heterocyclic compounds such as:

      Thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

      Tetrazole derivatives: Commonly used in pharmaceuticals for their bioactivity.

      Cyclohexyl acetamide derivatives: Investigated for their potential therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.

Structural Overview

The compound features a unique structural framework comprising:

  • Thiadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Tetrahydrofuran ring : Adds to the structural complexity and may influence the compound's reactivity and interaction with biological targets.
  • Tetrazole substituent : Often associated with enhanced pharmacological profiles.

The molecular formula is C16H20N6O2SC_{16}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 368.43 g/mol.

Anticancer Properties

Recent studies have illustrated the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro evaluations against various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and PC-3 for prostate cancer) have demonstrated significant antiproliferative effects. The compound exhibited an IC50 value indicating effective inhibition of cell growth, particularly noted in LoVo cells compared to MCF-7 cells .
Cell LineIC50 Value (µM)Reference
MCF-7>50
HCT-11620
PC-315

Antimicrobial Activity

The thiadiazole derivatives have shown promising antimicrobial properties. The presence of the thiadiazole ring is crucial as it interacts with various microbial targets, leading to inhibition of growth:

  • Mechanism of Action : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Mechanistic Insights

Molecular docking studies have identified potential targets such as:

  • VEGFR-2 : Implicated in angiogenesis, where inhibition could reduce tumor growth by limiting blood supply.
  • Enzymatic Interactions : The thiadiazole core may interact with key enzymes involved in DNA replication and repair, contributing to its anticancer effects .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

  • Study on Antiproliferative Effects :
    • Conducted on human epithelial cell lines.
    • Results indicated that compounds similar to this compound showed promising results in inhibiting cell viability .
  • Antimicrobial Evaluation :
    • A series of thiadiazole derivatives were tested against various bacterial strains.
    • The results demonstrated significant antibacterial activity, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of the 1,3,4-thiadiazole core in this compound?

  • Methodological Answer : The 1,3,4-thiadiazole ring can be synthesized via cyclocondensation of thioamides or thiocarbohydrazides with carboxylic acid derivatives. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields stable intermediates, as demonstrated in analogous syntheses . X-ray diffraction (XRD) is critical to confirm the intermediate’s structural integrity, including bond angles and planarity of the thiadiazole ring .

Q. What analytical techniques are recommended to confirm the stereochemistry (E/Z configuration) of the imine group in the thiadiazole moiety?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can distinguish between E and Z configurations by analyzing spatial proximity of protons. Additionally, XRD provides definitive proof of the imine geometry, as shown in studies of (E)-5-phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine, where the E-configuration was confirmed via crystallographic data .

Q. How can initial anti-exudative activity screening be designed for this compound?

  • Methodological Answer : Use a carrageenan-induced paw edema model in rodents. Administer the compound at 10 mg/kg and compare efficacy against reference drugs like diclofenac sodium (8 mg/kg). Monitor exudate volume and inflammatory markers (e.g., prostaglandins) over 24 hours. Structure-activity relationship (SAR) studies of similar acetamides showed that tetrazole and cyclohexyl groups enhance activity .

Advanced Research Questions

Q. What reaction intermediates are critical in the formation of the tetrahydrofuran-substituted thiadiazole, and how can their stability be assessed?

  • Methodological Answer : Key intermediates include chloroacetylated precursors and thiocarbamoyl hydrazines. Stability can be monitored via HPLC and mass spectrometry under varying pH and temperature conditions. For example, intermediates in 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine synthesis were identified using XRD and thermal gravimetric analysis (TGA) .

Q. How do crystallographic parameters (e.g., torsion angles, hydrogen bonding) influence the compound’s bioactivity?

  • Methodological Answer : XRD analysis of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide revealed that planar thiadiazole rings and intramolecular hydrogen bonds (N–H⋯O) enhance stability and ligand-receptor interactions. Compare torsion angles of the tetrahydrofuran and cyclohexyl groups to predict conformational flexibility .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Perform pharmacokinetic studies to assess bioavailability and metabolite formation. For example, if in vitro activity is high but in vivo efficacy is low, evaluate hepatic metabolism using microsomal assays. Adjust formulations (e.g., liposomal encapsulation) to improve solubility, as seen in studies of tetrazole-containing analogs .

Q. What computational methods are suitable for predicting the role of the tetrazol-1-ylmethyl group in target binding?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model interactions with cyclooxygenase-2 (COX-2) or interleukin receptors. Compare binding affinities of analogs with/without the tetrazole moiety. Studies on 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated that electron-rich heterocycles improve hydrogen bonding with active sites .

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